3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
5-[3-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE is a heterocyclic compound that features a unique fusion of triazole, thiadiazole, and pyrazole rings
Preparation Methods
The synthesis of 5-[3-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE involves several steps:
Cyclization Reaction: The synthesis typically starts with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold.
Substitution Reaction:
Chemical Reactions Analysis
5-[3-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE undergoes various chemical reactions:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, particularly targeting carbonic anhydrase and cholinesterase.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[3-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other similar compounds, 5-[3-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE stands out due to its unique structural features and pharmacological profile:
Triazolothiadiazine Derivatives: Compounds like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines share a similar core structure but differ in their substituents and biological activities.
Triazolopyrazine Derivatives: These compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, exhibit different inhibitory activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C16H15FN6S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15FN6S/c1-9(2)7-10-8-13(19-18-10)15-22-23-14(20-21-16(23)24-15)11-5-3-4-6-12(11)17/h3-6,8-9H,7H2,1-2H3,(H,18,19) |
InChI Key |
PYCZFIJKFZOASA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
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